molecular formula C19H18F2N6O B5552330 4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B5552330
M. Wt: 384.4 g/mol
InChI Key: CKEMLGFAUNTYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15101554 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Solids and Hydrogen Bonds

4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is involved in the formation of energetic multi-component molecular solids. Research by Wang et al. (2014) highlights how such compounds form novel crystals with N-containing heterocycles, showing the significance of hydrogen bonds and weak intermolecular interactions like C–H⋯F and C–H⋯O in assembling individual molecules into larger architectures (Wang et al., 2014).

Microwave-assisted Synthesis of Heterocycles

In another study by Shaaban (2008), the compound is used in the microwave-assisted synthesis of fused heterocycles. This process involves the reaction of various amines and diazonium salts to yield pyrazolo, triazolo, and pyrimidine derivatives, showcasing the compound's utility in creating diverse heterocyclic structures (Shaaban, 2008).

Antiviral Activity Against Enteroviruses

Chern et al. (2004) discuss the synthesis of pyrazolo[3,4-d]pyrimidines, indicating their potent antiviral activity, especially against human enteroviruses like coxsackieviruses. The study emphasizes the compound's role in inhibiting enterovirus replication at nanomolar concentrations (Chern et al., 2004).

Anti-Lung Cancer Activity

Hammam et al. (2005) explored the use of a similar compound in the synthesis of benzopyrans with notable anti-lung cancer activity. This research underscores the potential therapeutic applications of such compounds in oncology (Hammam et al., 2005).

Antiviral and Cytotoxic Agents

El-Subbagh et al. (2000) synthesized and evaluated the antiviral and cytotoxic properties of a series of compounds including pyrazolo and pyrimidine derivatives. The study demonstrates the compound's potential as a broad-spectrum antiviral and antitumor agent (El-Subbagh et al., 2000).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including derivatives of pyrimidine, showing significant anti-inflammatory and analgesic activities. This highlights the compound's role in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

In Vitro Antiproliferative Activity

Mallesha et al. (2012) synthesized derivatives of pyrido[1,2-a]pyrimidin-4-one, assessing their antiproliferative effects against various human cancer cell lines. This research adds to the understanding of the compound's potential in cancer treatment (Mallesha et al., 2012).

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c1-13-4-5-27(24-13)18-11-17(22-12-23-18)25-6-8-26(9-7-25)19(28)15-3-2-14(20)10-16(15)21/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEMLGFAUNTYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.